molecular formula C11H6BrF3 B568212 1-Bromo-5-(trifluoromethyl)naphthalene CAS No. 117539-59-0

1-Bromo-5-(trifluoromethyl)naphthalene

Cat. No. B568212
CAS RN: 117539-59-0
M. Wt: 275.068
InChI Key: MMRSUDXSSYTCRV-UHFFFAOYSA-N
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Description

1-Bromo-5-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.07 .


Synthesis Analysis

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF . The mixture is agitated under an argon atmosphere at 110 °C . After cooling to room temperature, the mixture is filtered and then purified by flash chromatography on silica gel using hexane to give the 1-(trifluoromethyl)naphthalene as a colorless oil .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-(trifluoromethyl)naphthalene consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact mass is 273.960480 Da .


Physical And Chemical Properties Analysis

1-Bromo-5-(trifluoromethyl)naphthalene is a colorless liquid . It has a density of 1.263 g/mL at 25 °C .

Scientific Research Applications

Catalytic Process for Trifluoromethylation of Bromoaromatic Compounds

1-Bromo-5-(trifluoromethyl)naphthalene is used in a novel catalytic process for trifluoromethylation of bromoaromatic compounds . This process involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF . The reaction is performed under an atmosphere of argon and the product, 1-(trifluoromethyl)naphthalene, is obtained as a colorless oil .

Synthesis of Fluorescent Probes

1-Bromo-5-(trifluoromethyl)naphthalene can be used in the synthesis of fluorescent probes . A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . The probe BSS could realize the “turn-off” detection of Cu2+ in acetonitrile solution . The fluorescence intensity of BSS showed a good linear relationship with the Cu2+ concentration .

Detection of Dihydrogen Phosphate

The complex BSS-Cu2+ formed from the reaction of BSS and Cu2+ has specific fluorescence recovery properties for H2PO4− . The detection process is fast and free of interference from other anions . This complex can be successfully applied to the detection of H2PO4− in actual water samples .

Preparation of Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate Ion

1,3-Bis (trifluoromethyl)-5-bromobenzene, a compound similar to 1-Bromo-5-(trifluoromethyl)naphthalene, is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that are to be coupled .

Mode of Action

In the context of SM cross-coupling reactions, 1-Bromo-5-(trifluoromethyl)naphthalene likely acts as an electrophile . The bromine atom in the molecule is susceptible to oxidative addition, a process where it forms a new bond with a transition metal catalyst, such as palladium . This step is followed by transmetalation, where a group (in this case, the trifluoromethyl-naphthalene moiety) is transferred from the metal to another carbon atom .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via sm cross-coupling .

Result of Action

The primary result of the action of 1-Bromo-5-(trifluoromethyl)naphthalene is the formation of new carbon-carbon bonds . In the context of SM cross-coupling, it contributes to the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 1-Bromo-5-(trifluoromethyl)naphthalene can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are typically performed under mild and functional group tolerant conditions . The reactions are usually carried out in an inert atmosphere (like argon) to prevent unwanted side reactions .

properties

IUPAC Name

1-bromo-5-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRSUDXSSYTCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660161
Record name 1-Bromo-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-(trifluoromethyl)naphthalene

CAS RN

117539-59-0
Record name 1-Bromo-5-(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117539-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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